molecular formula C12H7F3O B155923 2-Naphthyl trifluoromethyl ketone CAS No. 1800-42-6

2-Naphthyl trifluoromethyl ketone

Cat. No. B155923
CAS RN: 1800-42-6
M. Wt: 224.18 g/mol
InChI Key: JWQLBVFFLIHXHA-UHFFFAOYSA-N
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Description

2-Naphthyl trifluoromethyl ketone is a chemical compound that is part of the broader family of ketones, characterized by the presence of a carbonyl group (C=O) attached to two carbon-containing groups. In this case, one of these groups is a trifluoromethyl group, which is known for its electron-withdrawing properties, and the other is a naphthyl group, a system of fused aromatic rings.

Synthesis Analysis

The synthesis of compounds related to 2-naphthyl trifluoromethyl ketone can involve various strategies. For instance, a molecular iodine-promoted oxidative cross-coupling/annulation between 2-naphthols and methyl ketones has been developed to construct new quaternary carbon centers within 3(2H)-furanones . This method provides an in situ iodination-based oxidative coupling pathway, which could potentially be adapted for the synthesis of 2-naphthyl trifluoromethyl ketone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-naphthyl trifluoromethyl ketone would be expected to exhibit the aromaticity of the naphthyl group, combined with the strong electronegativity of the trifluoromethyl group. This could influence the reactivity and physical properties of the molecule, such as its acidity, boiling point, and solubility.

Chemical Reactions Analysis

Reactions involving naphthyl ketones can lead to a variety of products. For example, the reaction of 1-nitroso-2-naphthols with α-functionalized ketones results in the formation of 2-substituted naphtho[1,2-d][1,3]oxazoles, with the unexpected loss of the carbonyl group from the α-functionalized ketones . This indicates that naphthyl ketones can participate in complex reactions leading to heterocyclic compounds, which could be relevant for the reactivity of 2-naphthyl trifluoromethyl ketone.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl-containing ketones are influenced by the presence of the naphthyl group and any substituents. For instance, 1-naphthyl-1,2-ethanediol has been used as a chiral modifier in the enantioselective hydrogenation of activated ketones, suggesting that naphthyl groups can interact with substrates through hydrogen bonding . Additionally, poly(aryl ether ketone)s containing naphthalene units exhibit outstanding thermal stability, high glass transition temperatures, and excellent mechanical properties . These properties could be extrapolated to suggest that 2-naphthyl trifluoromethyl ketone may also display unique thermal and solubility characteristics due to the influence of the naphthyl and trifluoromethyl groups.

Scientific Research Applications

Catalytic Enantioselective Conjugate Alkynylation

The enantioselective conjugate alkynylation of β-aryl-β-trifluoromethyl enones, including those with a 2-naphthyl group, has been researched for creating ketones with trifluoromethylated propargylic quaternary stereocenters. This process is significant in synthetic organic chemistry, particularly for producing compounds with potential pharmaceutical applications (Sanz‐Marco et al., 2016).

Synthesis of Aromatic Fragrances

2-Naphthyl trifluoromethyl ketone has been used in the synthesis of aromatic compounds, such as 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, with a blossom orange scent. This research highlights its role in the fragrance industry, utilizing acid solid catalysts for the acetalization reaction (Climent et al., 2002).

Benzannulation Reactions

Indium(III) triflate has been found effective in benzannulation reactions of o-alkynylbenzaldehydes with enolisable carbonyl compounds, leading to the selective synthesis of naphthyl ketones. This research contributes to the field of organic synthesis, particularly in creating complex molecular structures (Sakthivel & Srinivasan, 2014).

Palladium-Catalyzed Cross-Coupling Reactions

Research involving palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds, including naphthylboronic acids, to create trifluoromethyl ketones, demonstrates the compound's relevance in complex organic synthesis and potential pharmaceutical applications (Kakino et al., 2001).

Enantioselective Electrocarboxylation

The enantioselective electrocarboxylation of aromatic ketones, including those with a naphthyl group, in the presence of CO2, catalyzed by cinchona alkaloids, has been studied. This research is significant in the context of green chemistry and the development of environmentally friendly synthetic processes (Chen et al., 2014).

Chiral Modification in Hydrogenation

1-Naphthyl-1,2-ethanediol has been utilized as a chiral modifier in the hydrogenation of activated ketones, representing an important advancement in asymmetric catalysis and pharmaceutical synthesis (Marinas et al., 2004).

Safety And Hazards

When handling 2-Naphthyl trifluoromethyl ketone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The development of iridium/f-amphol and iridium/f-ampha catalysis systems for the synthesis of chiral secondary 2,2,2-trifluoroethanols demonstrates the potential for future research and applications .

properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQLBVFFLIHXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473156
Record name 2-NAPHTHYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl trifluoromethyl ketone

CAS RN

1800-42-6
Record name 2-NAPHTHYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PV Ramachandran, AV Teodorovic, HC Brown - Tetrahedron, 1993 - Elsevier
… 2-Naphthyl trifluoromethyl ketone, 2c. This ketone was preapred from 2-naphthyllithium and ethyl trifluoroacetate as in method A. Yield: 91%; bp 8688cW.…
Number of citations: 126 www.sciencedirect.com
P Wang - 2015 - search.proquest.com
We have isolated and studied 2-naphthyl (trifluoromethyl) carbene, 1-naphthyl (trifluoromethyl) carbene, 4-pyridyl (trifluoromethyl) carbene, 2-pyridyl (trifluoromethyl) carbene, 3-pyridyl (…
Number of citations: 2 search.proquest.com
A Parrilla, I Villuendas, A Guerrero - Bioorganic & medicinal chemistry, 1994 - Elsevier
… l,l,ltrifluorotetradecan-2-one (IX) (IQ0 1.16 @I) and l,l,ltrifluoropentadecan-2-one (X) (I& 4.4 pM), were found to be tight slow-binding inhibitors, whereas 2-naphthyl trifluoromethyl ketone …
Number of citations: 41 www.sciencedirect.com
H Kagechika, T Himi, K Namikawa… - Journal of medicinal …, 1989 - ACS Publications
Alkyl-substituted azobenzene-4-carboxylic acids are potent differentiation inducers of human promyelocytic leukemia cell line HL-60 to mature granulocytes. Their structure-activity …
Number of citations: 83 pubs.acs.org
XW Wang, MW Chen, B Wu, B Wang… - The Journal of Organic …, 2019 - ACS Publications
… In addition, 2-naphthyl trifluoromethyl ketone 2h gave 95% ee. Next, the reaction of various 2-(1H-indolyl)anilines and ketone 2a was investigated (Scheme 2, 3ba–3ga). With no …
Number of citations: 16 pubs.acs.org
GW Hardy, LA Lowe, G Mills, PY Sang… - Journal of medicinal …, 1989 - ACS Publications
The design, synthesis, and biologicalactivity of a series of D-Arg2-enkephalin-derived tetrapeptide amides and tripeptide aralkylamides are reported. These polar analogues were …
Number of citations: 31 pubs.acs.org
G Blay, I Fernández, A Marco-Aleixandre, B Monje… - Tetrahedron, 2002 - Elsevier
The oxidative decarboxylation of α-trifluoromethyl-α-hydroxy acids to trifluoromethyl ketones is carried out under mild catalytic aerobic conditions using a cobalt(III) complex in the …
Number of citations: 27 www.sciencedirect.com

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